molecular formula C15H23NOS B284103 N-(2,6-diethylphenyl)-2-(propylsulfanyl)acetamide

N-(2,6-diethylphenyl)-2-(propylsulfanyl)acetamide

Cat. No.: B284103
M. Wt: 265.4 g/mol
InChI Key: IIFWBMRBSLHGDF-UHFFFAOYSA-N
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Description

N-(2,6-diethylphenyl)-2-(propylsulfanyl)acetamide is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with diethyl groups and a propylthioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diethylphenyl)-2-(propylsulfanyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-diethylphenylamine and 2-bromoacetamide.

    Formation of Intermediate: The 2,6-diethylphenylamine is reacted with 2-bromoacetamide in the presence of a base such as potassium carbonate to form an intermediate.

    Thioether Formation: The intermediate is then treated with propylthiol in the presence of a catalyst like sodium hydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized temperature and pressure conditions to maximize yield and purity.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diethylphenyl)-2-(propylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the propylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of the amide group.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-(2,6-diethylphenyl)-2-(propylsulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-2-(propylsulfanyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in biological systems, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial actions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-diethylphenyl)-2-(methylthio)acetamide
  • N-(2,6-diethylphenyl)-2-(ethylthio)acetamide
  • N-(2,6-diethylphenyl)-2-(butylthio)acetamide

Uniqueness

N-(2,6-diethylphenyl)-2-(propylsulfanyl)acetamide is unique due to its specific propylthio substitution, which can influence its chemical reactivity and biological activity compared to its analogs with different alkylthio groups.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H23NOS

Molecular Weight

265.4 g/mol

IUPAC Name

N-(2,6-diethylphenyl)-2-propylsulfanylacetamide

InChI

InChI=1S/C15H23NOS/c1-4-10-18-11-14(17)16-15-12(5-2)8-7-9-13(15)6-3/h7-9H,4-6,10-11H2,1-3H3,(H,16,17)

InChI Key

IIFWBMRBSLHGDF-UHFFFAOYSA-N

SMILES

CCCSCC(=O)NC1=C(C=CC=C1CC)CC

Canonical SMILES

CCCSCC(=O)NC1=C(C=CC=C1CC)CC

Origin of Product

United States

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